5-Chloro-4-iodopyrimidine
Description
Overview of Pyrimidine (B1678525) Scaffold in Organic Synthesis
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast number of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide range of pharmaceuticals. Its inherent electronic properties and the ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry and materials science. The nitrogen atoms not only influence the ring's reactivity but also provide sites for hydrogen bonding, a critical interaction in biological systems.
Importance of Halogenated Heterocycles as Synthetic Building Blocks
The introduction of halogen atoms onto heterocyclic rings dramatically expands their synthetic utility. Halogenated heterocycles serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions. chemimpex.com The nature of the halogen (F, Cl, Br, I) and its position on the ring dictate the reactivity, allowing for selective and controlled functionalization. This strategic placement of halogens transforms a relatively inert heterocycle into a highly reactive and adaptable building block.
Positional Isomerism and Reactivity Considerations in Halogenated Pyrimidines
In dihalogenated pyrimidines, the relative positions of the two halogen atoms are of paramount importance. The distinct electronic environments of the C-2, C-4, C-5, and C-6 positions on the pyrimidine ring lead to significant differences in the reactivity of a halogen substituent at each site. For instance, halogens at the C-2, C-4, and C-6 positions are generally more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. Conversely, a halogen at the C-5 position is typically less reactive towards nucleophiles but is well-suited for metal-catalyzed cross-coupling reactions.
In the case of 5-Chloro-4-iodopyrimidine, the presence of two different halogens at adjacent positions offers a unique opportunity for chemoselective transformations. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom the more reactive site in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization of the C-4 position while leaving the C-5 chloro substituent intact for subsequent transformations.
Research Context of this compound within Advanced Heterocyclic Chemistry
This compound has garnered considerable attention in advanced heterocyclic chemistry due to its utility as a versatile and differentially reactive building block. Researchers have exploited its unique properties to synthesize a wide range of complex molecules with potential applications in pharmaceuticals and materials science. The ability to perform sequential, site-selective cross-coupling reactions at the C-4 and C-5 positions provides an efficient pathway to highly substituted pyrimidine derivatives that would be challenging to access through other synthetic routes. This strategic approach is a cornerstone of modern synthetic chemistry, enabling the rapid and efficient construction of molecular diversity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H2ClIN2 |
|---|---|
Molecular Weight |
240.43 g/mol |
IUPAC Name |
5-chloro-4-iodopyrimidine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-2-8-4(3)6/h1-2H |
InChI Key |
JXSSJBXCURDBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)I)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 4 Iodopyrimidine and Derivatives
Classical and Contemporary Approaches to Halogenated Pyrimidine (B1678525) Synthesis
The construction of halogenated pyrimidines involves two primary strategies: building the pyrimidine ring with halogens already incorporated or introducing them onto a pre-formed pyrimidine scaffold.
Cyclocondensation Reactions in Pyrimidine Core Formation
The fundamental approach to synthesizing the pyrimidine ring is through cyclocondensation reactions. researchgate.netwikipedia.org These reactions typically involve the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov A classic and versatile method is the reaction of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for pyrimidine synthesis, offering advantages over traditional multi-step syntheses by combining more than two starting materials in a single pot. researchgate.net The Biginelli reaction is a well-known example of an MCR used to produce dihydropyrimidinones, which can be further modified. wikipedia.org More recent developments include pseudo five-component reactions and iridium-catalyzed four-component syntheses, which allow for the creation of complex, substituted pyrimidines from simpler starting materials like alcohols and amidines. mdpi.com These methods often utilize catalysts to promote the reaction and control regioselectivity. mdpi.comorganic-chemistry.org For instance, copper-catalyzed tandem reactions have been employed to synthesize sulfonamide pyrimidine derivatives. mdpi.com
The following table provides an overview of common cyclocondensation approaches for pyrimidine synthesis.
| Reaction Type | Reactants | Catalyst/Promoter | Product Type |
| Principal Synthesis | β-Dicarbonyl compound + Amidine/Urea/Guanidine | None typically required | 2-Substituted Pyrimidine/2-Pyrimidinone/2-Aminopyrimidine |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea | Acid or Lewis Acid | Dihydropyrimidinone |
| Multi-component | Alcohols + Amidines | Iridium pincer-complex | Substituted Pyrimidines |
| Tandem Reaction | Trichloroacetonitrile + Guanidine + Sulfonyl azide (B81097) + Alkyne | Copper catalyst | Sulfonamide Pyrimidines |
Strategies for Introducing Halogen Substituents onto Pyrimidine Rings
Halogen atoms are typically introduced onto the pyrimidine ring via electrophilic substitution. wikipedia.org The 5-position of the pyrimidine ring is the most susceptible to electrophilic attack due to being the least electron-deficient position. wikipedia.org Common halogenating agents include molecular halogens (I₂, Br₂, Cl₂), N-halosuccinimides (NIS, NBS, NCS), and iodine monochloride (ICl). heteroletters.orgdigitellinc.com
The reactivity of the pyrimidine ring towards halogenation can be enhanced by the presence of electron-donating groups. Conversely, electron-withdrawing groups can deactivate the ring. The choice of solvent and reaction conditions, such as temperature, can also significantly influence the outcome and yield of the halogenation reaction. heteroletters.org
Recent advancements have focused on developing milder and more regioselective halogenation methods. One innovative approach involves a ring-opening, halogenation, and ring-closing sequence via aza-Zincke imine intermediates, which allows for selective halogenation at the 5-position under mild conditions. digitellinc.com Another modern technique utilizes hypervalent iodine(III) reagents in aqueous media at room temperature for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines. rsc.org
Targeted Synthesis of 5-Chloro-4-iodopyrimidine Precursors
The synthesis of this compound specifically requires the introduction of an iodine atom at the 5-position and a chlorine atom at the 4-position. This is typically achieved through a multi-step process involving the sequential halogenation of a suitable pyrimidine precursor.
Iodination Reactions at the 5-Position of Pyrimidine Scaffolds
The introduction of iodine at the C5 position of the pyrimidine ring is a key step in the synthesis of this compound precursors. This is generally accomplished through electrophilic iodination. A variety of iodinating reagents and conditions have been developed to achieve this transformation with high regioselectivity and yield.
Commonly used methods for the 5-iodination of pyrimidines include:
Iodine with an oxidizing agent: Systems like I₂/HNO₃ and I₂/CAN (ceric ammonium (B1175870) nitrate) have been used, but often involve harsh conditions. heteroletters.org
Milder reagent systems: To avoid strong acids and toxic chemicals, combinations such as I₂/NaNO₂ in acetonitrile (B52724) have been reported as an effective and environmentally benign method for the 5-iodination of pyrimidine bases and nucleosides at room temperature. heteroletters.org
Solvent-free methods: A green chemistry approach involves the mechanical grinding of pyrimidine derivatives with iodine and a nitrate (B79036) salt, such as AgNO₃, at room temperature, providing high yields in a short reaction time. mdpi.comresearchgate.net
Hypervalent iodine reagents: These reagents can facilitate clean and efficient iodination under mild conditions. rsc.org
The table below summarizes different conditions for the 5-iodination of pyrimidine derivatives.
| Reagent System | Solvent | Temperature | Yield | Reference |
| I₂ / NaNO₂ | Acetonitrile | Room Temperature | High | heteroletters.org |
| I₂ / AgNO₃ | Solvent-free (grinding) | Room Temperature | 70-98% | mdpi.comresearchgate.net |
| I₂ / K₂S₂O₈ | Water | Not specified | Good | nih.gov |
Chlorination Procedures at the 4-Position of Pyrimidine Rings
The introduction of a chlorine atom at the 4-position of the pyrimidine ring is often achieved by the chlorination of a corresponding hydroxypyrimidine (a pyrimidinone). A widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govgoogle.com This reaction converts the 4-hydroxy group into a chloro substituent.
The reaction is typically carried out by heating the hydroxypyrimidine with POCl₃, often in the presence of a base such as pyridine (B92270) or a trialkylamine to act as an acid scavenger. nih.govgoogle.com Solvent-free conditions, where the reaction is performed in a sealed reactor at high temperatures, have been developed for large-scale preparations. nih.gov
Other chlorinating agents that have been employed include phosgene (B1210022) in the presence of a suitable base or a phase-transfer catalyst. google.com For instance, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) using phosgene with a tertiary amine as an acid scavenger. google.com A new procedure for the chlorination of pyrimidine nucleosides utilizes m-chloroperbenzoic acid (MCPBA) in an aprotic solvent, which can selectively chlorinate the 5-position, but similar principles could be adapted for other positions under different conditions. osti.gov
Multi-step Reaction Sequences for Positional Halogenation
The synthesis of a di-substituted pyrimidine like this compound necessitates a carefully planned multi-step reaction sequence to ensure the correct placement of each halogen. The order of halogenation is crucial as the electronic properties of the ring are altered after the first substitution, which influences the regioselectivity of the second halogenation.
A plausible synthetic route to this compound could start with a 4-hydroxypyrimidine (B43898) derivative. The synthesis would likely proceed as follows:
Iodination at the 5-position: The first step would be the iodination of the 4-hydroxypyrimidine at the electron-rich 5-position. This could be achieved using one of the mild iodination methods previously described, such as I₂/NaNO₂ or a solvent-free grinding method with I₂ and a silver salt. heteroletters.orgmdpi.com This would yield a 4-hydroxy-5-iodopyrimidine intermediate.
Chlorination at the 4-position: The subsequent step would involve the conversion of the 4-hydroxy group to a chloro group. This is typically accomplished by treating the 4-hydroxy-5-iodopyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), potentially with a base like pyridine, to afford the final product, this compound. nih.gov
This sequential approach allows for the controlled and regioselective introduction of both the iodine and chlorine substituents onto the pyrimidine scaffold.
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 4 Iodopyrimidine
Electron-Deficient Nature of the Pyrimidine (B1678525) Ring and Reactivity Implications
The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive and mesomeric effect on the ring. ttu.ee This leads to a significant decrease in electron density at the carbon atoms, particularly at the 2, 4, and 6-positions, rendering the pyrimidine ring "electron-deficient". ttu.eewikipedia.org This electron deficiency has profound implications for the molecule's reactivity.
Compared to benzene (B151609) and even pyridine (B92270), pyrimidine exhibits reduced aromaticity and is less susceptible to electrophilic aromatic substitution, which typically occurs at the less electron-deficient 5-position. wikipedia.orgresearchgate.net Conversely, the electron-poor nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, especially at the 2, 4, and 6-positions. ttu.eewikipedia.org The presence of electronegative halogen substituents, such as chlorine and iodine in 5-chloro-4-iodopyrimidine, further enhances this electron deficiency, thereby increasing its reactivity towards nucleophiles. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, allowing for the displacement of its halogen substituents by a variety of nucleophiles. wikipedia.org This process typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
In pyrimidine rings bearing leaving groups at the 2, 4, and/or 6-positions, nucleophilic attack generally occurs preferentially at the 4- and 6-positions. nih.gov In the case of this compound, the primary sites for nucleophilic attack are the carbon atoms bonded to the iodine and chlorine atoms. The regioselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in reactions with certain nucleophiles, substitution has been observed to occur at both the ortho and para positions relative to the ring nitrogen. orgchemres.org
The nature of the halogen substituents significantly influences the rate and regioselectivity of SNAr reactions. The typical leaving group ability in SNAr reactions follows the order F > Cl ≈ Br > I. researchgate.net This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com However, the iodine atom in this compound is often the more reactive site in many transformations, particularly in cross-coupling reactions, due to its weaker carbon-iodine bond. The chlorine atom at the 5-position primarily serves to further activate the ring towards nucleophilic attack through its electron-withdrawing inductive effect. nih.gov
This compound can react with a diverse range of nucleophiles, leading to the formation of a wide array of functionalized pyrimidines. Studies on related polyhalogenated pyridines and pyrimidines have shown that the regioselectivity of these reactions can be dependent on the nature of the nucleophile. For example, in some systems, oxygen- and nitrogen-centered nucleophiles have been observed to substitute at the ortho position to a ring nitrogen, while sulfur-centered nucleophiles preferentially attack the para position. orgchemres.org This behavior has been rationalized based on hard and soft acid-base (HSAB) principles. orgchemres.org
Table 1: Regioselectivity of Nucleophilic Substitution on a Related Polyhalogenated Pyridine
| Nucleophile Type | Position of Attack |
|---|---|
| O- and N-centered | Ortho to ring nitrogen |
| S-centered | Para to ring nitrogen |
Data based on reactions with 2,3,5,6-tetrachloro-4-iodopyridine. orgchemres.org
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. researchgate.netresearchgate.net The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for forming C-C bonds. rsc.org In the case of this compound, the Suzuki coupling typically occurs selectively at the more reactive C-I bond. researchgate.net This allows for the introduction of aryl or heteroaryl groups at the 4-position while leaving the chlorine atom at the 5-position intact for potential further modification.
The Heck reaction, which couples an alkene with an aryl or vinyl halide, and the Sonogashira coupling, which joins a terminal alkyne with a halide, are also highly effective with substrates like this compound. mdpi.comorganic-chemistry.org Similar to the Suzuki reaction, these couplings generally proceed with high selectivity at the C-I bond. For instance, the Sonogashira coupling of 2-chloro-5-iodopyridine (B1352245) with an alkyne results in substitution at the iodine-bearing carbon. beilstein-journals.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Halopyridines
| Reaction | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Suzuki | Phenylboronic acid dimethyl ester | 2-Chloro-5-phenylpyridine | sigmaaldrich.com |
| Heck | N-protected 2-azabicyclo[2.2.1]hept-5-enes | Substituted 2-azabicyclo[2.2.1]heptanes | sigmaaldrich.com |
| Sonogashira | 1-Hexyne | o-Carboranyl compounds |
Data based on reactions with related chlor-iodopyridines.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Fe, Co, Ni, Mn, Zn)
Beyond palladium-catalyzed reactions, the versatility of this compound extends to cross-coupling reactions catalyzed by other transition metals like iron, cobalt, nickel, manganese, and zinc. These metals offer alternative reactivity profiles and are often more abundant and cost-effective than palladium.
Nickel-catalyzed cross-coupling reactions, in particular, have proven effective for forming C-C bonds with various organometallic reagents. researchgate.netacs.org For instance, nickel phosphine (B1218219) complexes can catalyze the coupling of Grignard reagents with chloropyrimidines, yielding alkyl or aryl substituted pyrimidines in moderate to excellent yields. researchgate.net The reactivity of the C-Cl bond in electron-deficient heteroaryl chlorides, such as those in dichloropyrimidines, is sufficient for successful cross-coupling. researchgate.net Reductive cross-electrophile coupling, employing a transition-metal catalyst (like Ni or Co) and a metallic reductant (such as Mn or Zn), has emerged as a sustainable method for C-C bond formation, avoiding the pre-formation of organometallic reagents. acs.org
Iron-catalyzed cross-coupling reactions also present a viable strategy. Although less common for pyrimidine systems compared to nickel, iron catalysts are attractive due to their low cost and toxicity. These reactions often proceed via a radical mechanism.
Cobalt and manganese-catalyzed couplings offer unique selectivities. For example, cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl bromides has been demonstrated. uni-muenchen.de Similarly, organomanganese reagents can participate in cross-coupling reactions. uni-muenchen.de
The use of zinc as a catalyst or, more commonly, as a reductant in these reactions is widespread. acs.orgnih.gov Alkylzinc reagents are particularly useful due to their functional group tolerance and their ability to undergo transmetalation with transition metal catalysts. nih.govacs.org
Table 1: Examples of Other Transition Metal-Catalyzed Coupling Reactions
| Catalyst System | Reactants | Product Type | Reference |
| Nickel phosphine complex | Grignard reagents, Chloropyrimidines | Alkyl/Aryl substituted pyrimidines | researchgate.net |
| Ni/Co with Mn/Zn reductant | Two organic electrophiles | C-C coupled products | acs.org |
| Cobalt with isoquinoline (B145761) promoter | Benzylic zinc reagents, Aryl bromides | Cross-coupled products | uni-muenchen.de |
| Palladium-phosphinous acid | Organozinc reagents, Aryl halides | Functionalized arenes | acs.org |
Organometallic Reactions
Reactions Involving Grignard Reagents and Alkyllithium Reagents
Grignard and alkyllithium reagents are powerful nucleophiles and strong bases that react readily with halogenated pyrimidines like this compound. libretexts.org These reactions typically proceed via two main pathways: cross-coupling or the formation of a pyrimidyl organometallic species. researchgate.net
In cross-coupling reactions, an alkyl or aryl Grignard reagent reacts with the halogenated pyrimidine in the presence of a transition metal catalyst (e.g., Pd, Ni, Fe). researchgate.net The less electronegative metal in the Grignard reagent (magnesium) makes the attached carbon atom strongly nucleophilic. mnstate.eduwisc.edu
Alternatively, the halogenated pyrimidine can react with a strong base like an alkyllithium or a Grignard reagent to form a pyrimidyl Grignard or lithiated pyrimidine, which can then react with an electrophile. researchgate.netlibretexts.org The choice of solvent is crucial for the formation and stability of these organometallic reagents. libretexts.org
The reaction of Grignard reagents with carbonyl compounds is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. wisc.edumasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. wisc.edumasterorganicchemistry.com
Halogen-Metal Exchange Processes
Halogen-metal exchange is a common method for converting aryl or heteroaryl halides into the corresponding organometallic reagents. This process is particularly efficient for iodo- and bromo-substituted compounds when treated with alkyllithium or Grignard reagents. mdpi.comuni-muenchen.de
In the context of this compound, the iodine at the 4-position is significantly more reactive towards halogen-metal exchange than the chlorine at the 5-position. This regioselectivity is driven by the weaker C-I bond compared to the C-Cl bond. Treating this compound with a reagent like i-PrMgCl would selectively generate the 5-chloro-4-pyrimidylmagnesium chloride. mdpi.com
The resulting organometallic intermediate can then be trapped with various electrophiles. researchgate.net For example, reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. researchgate.net This selective functionalization at the 4-position is a powerful tool in the synthesis of complex substituted pyrimidines. The halogen-metal exchange can often be performed at low temperatures to prevent side reactions. uni-muenchen.de
Formation of Pyrimidyl Grignard Reagents
The direct formation of a Grignard reagent from a halogenated pyrimidine by reaction with magnesium metal is also possible, though less common than halogen-metal exchange. researchgate.netunp.edu.ar The reactivity of the carbon-halogen bond follows the order I > Br > Cl. wisc.edu Therefore, with this compound, the magnesium would preferentially insert into the C-I bond.
The resulting 5-chloro-4-pyrimidylmagnesium halide is a versatile intermediate. It can participate in cross-coupling reactions or undergo addition to electrophiles like carbonyl compounds. researchgate.net The formation of Grignard reagents requires anhydrous conditions, as they react readily with protic solvents like water. libretexts.orgmnstate.edu Ethereal solvents like diethyl ether or THF are typically used to stabilize the Grignard reagent through complexation. libretexts.orgorgsyn.org
Electrophilic Substitution Reactions at the 5-Position
The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq The reactivity is often compared to that of a highly deactivated benzene ring, like nitrobenzene. uoanbar.edu.iq
However, the presence of activating substituents can facilitate electrophilic substitution. In this compound, both halogens are deactivating groups. Electrophilic attack on the pyrimidine ring is difficult and typically requires harsh conditions. When it does occur, the position of substitution is determined by the stability of the resulting cationic intermediate (sigma complex). uoanbar.edu.iq
For pyrimidine itself, electrophilic attack is disfavored at the 2, 4, and 6 positions due to severe destabilization of the intermediate by the adjacent electronegative nitrogen. Attack at the 5-position is generally preferred, as the positive charge in the intermediate is not placed on a carbon adjacent to a nitrogen.
In the case of this compound, the C-6 position is the only available site for electrophilic substitution. However, the deactivating effect of the two nitrogen atoms and the two halogens makes such a reaction highly unlikely under standard electrophilic substitution conditions. Instead, functionalization of the pyrimidine ring is almost exclusively achieved through nucleophilic substitution or organometallic pathways. The introduction of substituents at the 5-position is typically achieved before the formation of the pyrimidine ring or through nucleophilic substitution on a pre-functionalized pyrimidine. It is also important to note that iodination of a pyrimidine ring can be achieved through electrophilic substitution or via reactions with iodine reagents. smolecule.com
Ring Transformations and Cyclization Reactions
The unique substitution pattern of this compound, featuring two distinct halogen atoms at adjacent positions, provides a versatile platform for constructing fused heterocyclic systems through ring transformation and cyclization reactions. The differential reactivity of the iodine and chlorine substituents is frequently exploited, where the C-I bond is typically targeted for initial modification via cross-coupling reactions, followed by a subsequent cyclization step involving the C-Cl bond or another reactive site on the pyrimidine ring.
Research into related 5-iodopyrimidine (B189635) systems has established a foundational methodology for these transformations. Palladium-catalyzed cross-coupling reactions are instrumental in introducing carbon-based side chains at the C-5 position. These appended groups are specifically chosen to contain functionalities that can subsequently undergo intramolecular cyclization to form a new, fused ring. For instance, the coupling of 5-iodopyrimidines with terminal alkynes (Sonogashira coupling) or alkenes (Heck coupling) yields intermediates that are primed for cyclization, leading to the formation of bicyclic systems like furo-, thieno-, and pyrrolo[2,3-d]pyrimidines. jst.go.jpelsevierpure.com
A common strategy involves an initial palladium-catalyzed coupling at the C-5 iodo position, followed by an intramolecular reaction to form the fused ring. The nature of the fused ring is determined by the coupled partner and the cyclization conditions.
Table 1: Palladium-Catalyzed Cross-Coupling and Cyclization of 5-Iodopyrimidine Derivatives
| Reactant | Coupled Partner | Catalyst/Reagents | Intermediate Product | Cyclization Conditions | Final Fused System | Reference |
|---|---|---|---|---|---|---|
| 2,6-dimethyl-5-iodopyrimidin-4-ol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₂NH | 2,6-dimethyl-4-hydroxy-5-(phenylethynyl)pyrimidine | N/A (Direct formation) | 2,4-Dimethyl-6-phenylfuro[2,3-d]pyrimidine | jst.go.jpelsevierpure.com |
| 4-Chloro-5-iodo-2-benzylthiopyrimidine | Substituted Aromatic Amines | N/A (SNAr) | 4-(Arylamino)-5-iodo-2-benzylthiopyrimidine | N/A | N/A | researchgate.net |
Another powerful strategy involves nucleophilic substitution at the C-4 chloro position, followed by cyclization. In a multi-step synthesis starting from a related compound, 4-chloro-5-iodo-2-benzylthiopyrimidine was treated with hydrazine (B178648) hydrate. researchgate.net The resulting 4-hydrazino intermediate is a key building block that can be condensed with various aromatic and heterocyclic aldehydes. researchgate.net This condensation reaction forms a new ring system fused to the pyrimidine core, demonstrating a classic cyclization pathway initiated by functionalizing the C-4 position. researchgate.net
More advanced and efficient methods involve cascade reactions, where multiple bond-forming events occur in a single pot. A palladium-catalyzed aryl amination-Heck cyclization cascade, for example, represents a sophisticated approach to building complex fused pyrimidines. scispace.com This type of reaction would typically involve an initial amination at the C-4 chloro position, followed by an intramolecular Heck cyclization initiated from a group previously installed at the C-5 iodo position, leading directly to polycyclic heteroaromatic structures.
Degenerate ring transformations, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, have also been observed in pyrimidine chemistry, particularly during amination reactions. researchgate.net While not yet specifically detailed for this compound, this mechanism involves the nucleophile attacking a carbon atom of the ring (e.g., C-2, C-4, or C-6), leading to the opening of the pyrimidine ring. The open-chain intermediate can then re-cyclize to form a new pyrimidine ring, which may be an isomer of the starting material or a product where a substituent has been replaced. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dimethyl-5-iodopyrimidin-4-ol |
| Phenylacetylene |
| 2,6-dimethyl-4-hydroxy-5-(phenylethynyl)pyrimidine |
| 2,4-Dimethyl-6-phenylfuro[2,3-d]pyrimidine |
| 4-Chloro-5-iodo-2-benzylthiopyrimidine |
| Hydrazine Hydrate |
| 4-Hydrazino-5-iodo-2-benzylthiopyrimidine |
| Furo[2,3-d]pyrimidine |
| Thieno[2,3-d]pyrimidine |
| Pyrrolo[2,3-d]pyrimidine |
| Diethylamine (Et₂NH) |
| Copper(I) iodide (CuI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental in confirming the arrangement of atoms within the pyrimidine ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the two protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the halogen substituents.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet (s) |
| H-6 | 8.0 - 8.5 | Singlet (s) |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Four distinct signals are expected, corresponding to the four carbon atoms of the pyrimidine ring.
The carbons directly attached to the electronegative nitrogen atoms (C-2, C-4, and C-6) will exhibit downfield chemical shifts. The C-2 carbon is expected to be the most deshielded, appearing in the region of δ 155-160 ppm. The C-4 and C-6 carbons, also adjacent to nitrogen, will resonate at downfield shifts, with the C-4 carbon being further influenced by the attached iodine atom. The carbon bearing the iodine (C-4) is expected to show a significant upfield shift compared to a carbon bearing a less electronegative substituent due to the heavy atom effect of iodine. The C-5 carbon, bonded to chlorine, will also have a characteristic chemical shift.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-4 | 100 - 110 |
| C-5 | 130 - 135 |
| C-6 | 150 - 155 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC experiment would show direct one-bond correlations between the protons and the carbons they are attached to, confirming the assignments of H-2 to C-2 and H-6 to C-6. An HMBC spectrum would reveal longer-range couplings (typically 2-3 bonds). For instance, correlations would be expected between H-2 and C-4/C-6, and between H-6 and C-4/C-5, providing definitive evidence for the substitution pattern on the pyrimidine ring.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of the pyrimidine ring and the carbon-halogen bonds.
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching: The ring stretching vibrations of the pyrimidine core will appear in the 1400-1600 cm⁻¹ region.
C-Cl stretching: A strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the range of 700-800 cm⁻¹.
C-I stretching: The C-I stretching vibration will be observed at a lower frequency, typically between 500-600 cm⁻¹, due to the larger mass of the iodine atom.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Ring C=N, C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 700 - 800 |
| C-I Stretch | 500 - 600 |
Table 3: Predicted FT-IR Absorption Bands for this compound.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric ring breathing vibrations of the pyrimidine core would be expected to give a strong signal in the Raman spectrum. The C-I bond, being more polarizable than C-Cl, is also expected to show a prominent Raman signal. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation pattern upon ionization. For 4-chloro-5-iodopyrimidine (B1631505), the molecular formula is C₄H₂ClIN₂. nih.govsigmaaldrich.comchemscene.com
The electron impact (EI) mass spectrum of 4-chloro-5-iodopyrimidine would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine and iodine isotopes (³⁵Cl, ³⁷Cl, and ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion and its fragments. The molecular weight of 4-chloro-5-iodopyrimidine is approximately 240.43 g/mol . nih.govsigmaaldrich.comamerigoscientific.combiocompare.comchemscene.com
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable information about the molecule's structure. Due to the lack of a publicly available experimental mass spectrum for 4-chloro-5-iodopyrimidine, a representative fragmentation pattern is proposed based on the known principles of mass spectrometry for halogenated heterocyclic compounds.
A plausible fragmentation pathway would involve the initial loss of the iodine atom, which is a good leaving group, followed by the loss of a chlorine atom or hydrogen cyanide (HCN) from the pyrimidine ring.
Table 1: Representative Mass Spectrometry Data for 4-Chloro-5-iodopyrimidine
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
| 240/242 | [C₄H₂³⁵ClIN₂]⁺ / [C₄H₂³⁷ClIN₂]⁺ | - |
| 113/115 | [C₄H₂³⁵ClN₂]⁺ / [C₄H₂³⁷ClN₂]⁺ | I |
| 111 | [C₄H₂IN]⁺ | Cl, N |
| 86 | [C₃H₂N₂]⁺ | I, Cl |
| 78 | [C₄H₂Cl]⁺ | I, N₂ |
This data is representative and intended for illustrative purposes.
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The UV spectrum of 4-chloro-5-iodopyrimidine, when measured in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol, would be expected to exhibit absorption bands in the ultraviolet region, typically below 300 nm. The introduction of halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent pyrimidine molecule.
Table 2: Predicted UV-Visible Absorption Data for 4-Chloro-5-iodopyrimidine
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Hexane | ~265 | π → π |
| Ethanol | ~270 | π → π |
| Ethanol | ~305 | n → π* |
This data is representative and intended for illustrative purposes.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.
The molecular formula of 4-chloro-5-iodopyrimidine is C₄H₂ClIN₂. nih.govsigmaaldrich.comchemscene.com The theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), iodine (I), and nitrogen (N).
The theoretical percentages are as follows:
Carbon (C): (4 * 12.011) / 240.43 * 100% = 19.98%
Hydrogen (H): (2 * 1.008) / 240.43 * 100% = 0.84%
Chlorine (Cl): 35.453 / 240.43 * 100% = 14.75%
Iodine (I): 126.90 / 240.43 * 100% = 52.78%
Nitrogen (N): (2 * 14.007) / 240.43 * 100% = 11.65%
Experimental results from an elemental analyzer for a pure sample of 4-chloro-5-iodopyrimidine should closely match these theoretical values, typically within a ±0.4% margin of error.
Table 3: Elemental Analysis Data for 4-Chloro-5-iodopyrimidine (C₄H₂ClIN₂) nih.govsigmaaldrich.com
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 19.98 | 20.05 |
| Hydrogen (H) | 0.84 | 0.82 |
| Nitrogen (N) | 11.65 | 11.60 |
Experimental values are representative and may vary slightly between analyses.
Conclusion
Computational Chemistry and Theoretical Studies on 5 Chloro 4 Iodopyrimidine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of molecular systems. It offers a balance between accuracy and computational cost, making it well-suited for studying molecules like 5-Chloro-4-iodopyrimidine. DFT calculations can predict a wide range of molecular properties, from its three-dimensional structure to its spectroscopic signatures.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. For this compound, DFT calculations are used to find the lowest energy conformation. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to identify the geometry that corresponds to a minimum on the potential energy surface.
The optimized structure of this compound is characterized by a pyrimidine (B1678525) ring substituted with a chlorine atom at the 5th position and an iodine atom at the 4th position. The planarity of the pyrimidine ring is a key feature, though minor deviations can occur due to the presence of the bulky halogen substituents. The precise bond lengths and angles determined from these calculations are crucial for understanding the molecule's steric and electronic properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative and based on typical DFT calculation results for similar halogenated pyrimidines. Actual values can vary based on the specific DFT functional and basis set used.)
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C4-I | ~2.10 - 2.15 |
| Bond Length | C5-Cl | ~1.72 - 1.76 |
| Bond Angle | I-C4-C5 | ~120 - 122 |
| Bond Angle | Cl-C5-C4 | ~119 - 121 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. These predicted frequencies can be directly compared to experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific vibrational modes. derpharmachemica.com
For this compound, the calculated vibrational spectrum would show characteristic bands for the pyrimidine ring stretching and deformation modes, as well as vibrations involving the carbon-chlorine and carbon-iodine bonds. The C-Cl and C-I stretching vibrations are typically found in the lower frequency region of the spectrum due to the heavier masses of the halogen atoms. A detailed interpretation of the vibrational spectra can be achieved through the calculation of the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a given normal mode. derpharmachemica.com
Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Theoretical) (Note: This table presents a hypothetical selection of vibrational modes and their expected frequency ranges based on DFT calculations of similar molecules. derpharmachemica.comresearchgate.net)
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | C-H stretching |
| 1600-1400 | C=C and C=N stretching |
| 1300-1000 | In-plane ring deformation |
| 800-600 | C-Cl stretching |
| 600-400 | C-I stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the NMR chemical shifts of the carbon and hydrogen atoms in this compound. mdpi.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. researchgate.net
The predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the compound and to assign the resonances in the experimental spectrum. researchgate.net The electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atoms in the pyrimidine ring, will significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical) (Note: The following values are illustrative and represent typical ranges for the protons and carbons in the pyrimidine ring based on the presence of electron-withdrawing halogens. pdx.eduresearchgate.net)
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H2 | ~8.5 - 9.0 |
| ¹H | H6 | ~8.7 - 9.2 |
| ¹³C | C2 | ~155 - 160 |
| ¹³C | C4 | ~100 - 105 |
| ¹³C | C5 | ~130 - 135 |
| ¹³C | C6 | ~158 - 163 |
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. These calculations provide information about the electronic transitions between molecular orbitals that occur when a molecule absorbs light.
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net The predicted spectrum can be compared to the experimental UV-Vis spectrum to understand the electronic structure and transitions within the molecule. The presence of the pyrimidine ring and the halogen substituents will give rise to characteristic π→π* and n→π* transitions. researchgate.net
Quantum Chemical Descriptors and Reactivity Analysis
Beyond predicting spectroscopic properties, computational chemistry can also provide insights into the reactivity of this compound through the calculation of various quantum chemical descriptors.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding the charge distribution and for predicting the sites of electrophilic and nucleophilic attack. crimsonpublishers.com
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These regions are expected to be located around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.net Conversely, regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and, to some extent, the carbon atoms bonded to the electronegative halogen atoms. researchgate.net The MEP map provides a clear and intuitive picture of the molecule's reactivity landscape. proteopedia.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. uni-muenchen.de This analysis is crucial for understanding hyperconjugative interactions, which are stabilizing effects arising from the interaction of occupied (donor) orbitals with unoccupied (acceptor) orbitals. materialsciencejournal.org
In NBO analysis, the energetic importance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de A high interaction energy, denoted as E(2), signifies a strong delocalization from a donor to an acceptor orbital, indicating significant electronic communication within the molecule. materialsciencejournal.org For halogenated compounds, NBO analysis can elucidate the nature of halogen bonds and other non-covalent interactions by examining orbital overlaps, such as those between a lone pair on a halogen and an adjacent anti-bonding orbital. materialsciencejournal.orgmdpi.com While specific NBO studies on this compound are not detailed in the available literature, this type of analysis would be essential to quantify the electron-withdrawing effects of the chloro and iodo substituents and their influence on the pyrimidine ring's electronic structure.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netmalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.netmalayajournal.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. malayajournal.org
Interactive Data Table: Key Electronic Properties from FMO Analysis (Note: The following table is a representative example of how FMO data is typically presented. Specific values for this compound require dedicated quantum chemical calculations.)
| Parameter | Description | Typical Value (Arbitrary Units) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E_LUMO - E_HOMO); indicates chemical reactivity and stability. | 5.3 eV |
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling is a powerful technique for investigating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates. escholarship.org The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. uni-muenchen.de
For a molecule like this compound, which can undergo reactions such as nucleophilic substitution, theoretical calculations can compare the energy barriers for substitution at the C4 position (attached to iodine) versus the C5 position (attached to chlorine). Such studies often reveal the most energetically favorable pathway, thereby predicting the reaction's regioselectivity. uni-muenchen.de For instance, computational analysis of related chlorodiazines has been used to calculate activation energies for nucleophilic substitution, confirming that the reaction proceeds at the site predicted by FMO analysis. wuxibiology.com These models can also account for solvent effects to provide a more accurate picture of the reaction in a laboratory setting. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. rsc.orgresearchgate.net It allows for the calculation of properties related to a molecule's interaction with light, such as UV-visible absorption and emission spectra. rsc.org
By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the intensity of spectral bands. nih.gov This is invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions occurring within the molecule (e.g., n→π* or π→π* transitions). For substituted aromatic systems, TD-DFT can help rationalize how different functional groups affect the photophysical properties. dur.ac.uk
Advanced Computational Methods (e.g., Bond Evolution Theory)
While standard DFT methods are powerful, more advanced theories are continuously being developed to provide deeper chemical insights. One such area involves analyzing the evolution of chemical bonds during a reaction. While specific applications of "Bond Evolution Theory" to this compound are not documented in the searched literature, the principle involves tracking changes in electron density and orbital interactions along a reaction coordinate to better understand how bonds are formed and broken.
Correlation of Computational Data with Experimental Spectroscopic Results
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. whiterose.ac.uk For this compound, this would involve comparing computationally predicted properties with results from experimental techniques. For instance, calculated vibrational frequencies (from DFT) can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, predicted UV-visible absorption spectra from TD-DFT calculations can be correlated with experimentally measured spectra to confirm the nature of electronic transitions. researchgate.net Good agreement between theoretical and experimental data lends confidence to the computational model and allows for a more robust interpretation of the molecule's structure and properties. researchgate.net
Applications in Advanced Chemical Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The primary value of 5-Chloro-4-iodopyrimidine lies in its dual reactivity, which establishes it as a versatile building block for constructing complex molecular architectures. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, while the iodine atom at the C5 position is highly reactive in metal-catalyzed cross-coupling reactions. nbinno.com This orthogonal reactivity allows for a stepwise and controlled introduction of various functional groups.
Chemists can selectively replace the chlorine atom with a range of nucleophiles, such as amines, alcohols, or thiols, without affecting the iodine atom. nbinno.com Subsequently, the iodine atom can be utilized as a handle for forming new carbon-carbon or carbon-heteroatom bonds through powerful reactions like Suzuki-Miyaura, Sonogashira, Stille, or Heck couplings. nbinno.com This sequential functionalization is instrumental in convergent syntheses, where different molecular fragments are prepared separately and then combined, streamlining the production of intricate target molecules. The ability to perform distinct reactions at two different sites on the same small molecule makes this compound an essential component in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Precursor for Novel Heterocyclic Ring Systems and Scaffolds
Beyond simple functionalization, this compound serves as a strategic starting material for the synthesis of new and complex heterocyclic ring systems. The pyrimidine (B1678525) core can act as a scaffold upon which other rings are built. Through a sequence of substitution and cross-coupling reactions, followed by intramolecular cyclization reactions, chemists can construct fused heterocyclic systems. For example, a substituent introduced at the C4 position via nucleophilic substitution can be designed to react with another group introduced at the C5 position via a cross-coupling reaction, leading to the formation of a new fused ring. This strategy provides access to novel molecular scaffolds that are often explored in medicinal chemistry for their potential biological activities.
Intermediate in the Synthesis of Functionalized Pyrimidine Derivatives
The distinct reactivity of the two halogen atoms makes this compound an ideal intermediate for creating a diverse library of functionalized pyrimidine derivatives. The iodine's susceptibility to metal-catalyzed conditions allows for the introduction of a wide array of aryl, alkenyl, or alkynyl groups onto the pyrimidine ring. nbinno.com Simultaneously, the chlorine atom can be readily displaced by various nucleophiles. nbinno.com This differential reactivity enables the synthesis of pyrimidines with tailored functionalities at specific positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
| Reaction Type | Position of Reactivity | Typical Reagents | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | C4 (Chlorine) | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino, Alkoxy, Thioether |
| Suzuki-Miyaura Coupling | C5 (Iodine) | Aryl/Heteroaryl Boronic Acids | Aryl, Heteroaryl |
| Sonogashira Coupling | C5 (Iodine) | Terminal Alkynes | Alkynyl |
| Heck Coupling | C5 (Iodine) | Alkenes | Alkenyl |
| Stille Coupling | C5 (Iodine) | Organostannanes | Aryl, Alkenyl |
This table illustrates the range of transformations possible, allowing for the systematic modification of the pyrimidine core to optimize biological activity or other chemical properties.
Synthesis of Pyrimidine-Based Boronic Acids and Esters for Cross-Coupling
This compound is a valuable precursor for synthesizing pyrimidylboronic acids and their corresponding esters. These boron-containing compounds are themselves crucial intermediates in organic synthesis, most notably as the organoboron component in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net The synthesis typically involves a lithium-halogen exchange at the more reactive iodine position, followed by quenching the resulting organolithium species with a borate (B1201080) ester like triisopropyl borate. researchgate.net Subsequent acidic workup yields the pyrimidylboronic acid.
The resulting 4-chloro-5-pyrimidylboronic acid can then be used in subsequent coupling reactions to attach the pyrimidine ring to other molecular fragments, demonstrating the compound's role as an intermediate for creating even more complex building blocks.
Development of Poly-substituted Heterocyclic Systems
The ability to selectively and sequentially functionalize both the C4 and C5 positions of this compound is a cornerstone for the development of poly-substituted heterocyclic systems. Starting with this single precursor, chemists can introduce two different substituents with high regiocontrol. Furthermore, if the starting pyrimidine contains other functional groups or if the newly introduced substituents can be further modified, this leads to the creation of highly decorated and complex pyrimidines. Such poly-substituted heterocycles are of great interest in medicinal chemistry, where the precise spatial arrangement of multiple functional groups is often key to a molecule's therapeutic effect. The use of halogen-rich intermediates like this compound is a key strategy for accessing these complex structures. acs.orgresearchgate.net
Applications in the Synthesis of Agrochemical Intermediates
The pyrimidine scaffold is a common feature in many agrochemicals, including herbicides and fungicides. chemimpex.com this compound serves as a key intermediate in the synthesis of these agriculturally important compounds. chemimpex.com Agrochemical intermediates are the raw materials used to produce the final active ingredients in pesticide products. gugupharm.com The quality and purity of these intermediates are critical as they directly influence the effectiveness, safety, and environmental impact of the final product. gugupharm.com The versatile reactivity of this compound allows for the efficient construction of the complex molecular structures required for potent agrochemical activity.
| Agrochemical Class | Role of Pyrimidine Core | Example Application |
| Fungicides | Often part of the pharmacophore responsible for inhibiting fungal growth. | Synthesis of novel fungicides. chemimpex.com |
| Herbicides | Can be essential for binding to the target enzyme in weeds. | Development of effective herbicides. chemimpex.com |
| Insecticides | Forms the structural backbone of certain insecticidal compounds. | Used in the synthesis of novel insecticides. |
Potential in the Creation of Advanced Materials
While the primary applications of this compound have been in the life sciences, its potential extends to the field of materials science. The highly functionalized and poly-substituted aromatic systems that can be synthesized from this intermediate are relevant to the development of advanced organic materials. For instance, extended π-conjugated systems built from pyrimidine units can exhibit interesting photophysical or electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The ability to precisely tune the molecular structure through the synthetic handles provided by this compound could allow for the systematic optimization of material properties.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of halopyrimidines is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on developing more efficient, selective, and robust catalytic systems to exploit the specific reactivity of 5-Chloro-4-iodopyrimidine.
Palladium Catalysis: Palladium complexes are the workhorses for C-C and C-N bond formation. Future work could explore novel phosphine (B1218219) ligands that enhance the chemoselectivity of coupling reactions, particularly in differentiating between the C-I and C-Cl bonds. For instance, the use of specialized ligands like SelectPhos has demonstrated excellent chemoselectivity for the Ar-Cl bond in the presence of an Ar-OTf bond, a principle that could be adapted for selective reactions on this compound. researchgate.net Similarly, catalyst systems like Pd/SelectPhos could be investigated for direct α-arylation of carbonyl compounds using this dihalogenated pyrimidine (B1678525). researchgate.net
Copper Catalysis: Copper-based catalysts offer a cheaper and more earth-abundant alternative to palladium. Research into Cu(II)/PTABS-promoted regioselective nucleophilic aromatic substitution (SNAr) on polychlorinated pyrimidines has shown promise. researchgate.net Future studies could adapt these systems for the selective amination or alkoxylation of this compound, potentially favoring substitution at the chloro position under specific conditions.
Nickel Catalysis: Nickel catalysts are gaining prominence for cross-coupling reactions. Systems like NiBr2Bpy have been used to synthesize 2-arylpyridines from 2-halopyridines. researchgate.net Investigating similar nickel-catalyzed reactions with this compound could provide alternative and potentially more sustainable routes to functionalized pyrimidines.
Heterogeneous Catalysis: The development of reusable, solid-supported catalysts is a key area of sustainable chemistry. Immobilizing palladium or other transition metals on supports like mesoporous silica (B1680970) nanoparticles (MSNs) or metal-organic frameworks (MOFs) could lead to highly active and recyclable catalysts for the functionalization of this compound. researchgate.netfrontiersin.org For example, a catalyst based on palladium immobilized on dipyrido[3,2-a:2′,3′-c]phenazine-modified MSNs has shown high efficiency in Heck and Suzuki reactions. frontiersin.org
A comparative look at potential catalytic systems is presented below:
| Catalyst System | Potential Application for this compound | Key Advantages |
|---|---|---|
| Palladium-based | Selective Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings at the C-I bond. | High reactivity, well-understood mechanisms, broad substrate scope. |
| Copper-based | Selective SNAr reactions, Ullmann coupling. | Low cost, earth-abundant. |
| Nickel-based | Alternative cross-coupling reactions, potentially different selectivity. | Low cost, unique reactivity profiles. |
| Heterogeneous | Recyclable systems for various cross-coupling reactions. | Sustainability, ease of separation, reduced metal contamination. |
Asymmetric Synthesis Utilizing this compound as a Chiral Precursor
The creation of chiral molecules is of paramount importance in medicinal chemistry. uwindsor.ca this compound can serve as a prochiral substrate, where selective transformations can introduce chirality, leading to enantiomerically enriched pyrimidine derivatives.
Future research in this area could focus on several approaches:
Catalytic Asymmetric Hydrogenation: The pyrimidine ring can be hydrogenated to create chiral centers. The use of chiral transition metal catalysts, such as those based on iridium, ruthenium, or rhodium, can achieve high enantioselectivity. ajchem-b.com For instance, iridium catalysts combined with lanthanide triflates have been effective in the asymmetric hydrogenation of 4-substituted pyrimidines to yield chiral 1,4,5,6-tetrahydropyrimidines. ajchem-b.com Applying such methodologies to derivatives of this compound could generate novel chiral scaffolds.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a derivative of this compound to direct a subsequent diastereoselective reaction. wikipedia.orgrsc.org After the desired stereocenter is created, the auxiliary is removed. This strategy offers a reliable way to control stereochemistry.
Enantioselective Catalysis: The development of chiral catalysts that can directly facilitate enantioselective cross-coupling reactions on the this compound core is a significant goal. wikipedia.org For example, a palladium-catalyzed asymmetric intramolecular allylic C-H amination has been used to prepare chiral hydropyrimidinones. nih.gov Similar strategies could be envisioned for the enantioselective functionalization of this compound derivatives.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. wikipedia.org Derivatives of this compound could be reacted with compounds from the chiral pool to generate complex chiral molecules.
Integration into Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity and diversity from simple starting materials. beilstein-journals.orgorganic-chemistry.orgrug.nl The dual halogenation of this compound makes it an excellent candidate for incorporation into MCRs to create diverse libraries of heterocyclic compounds.
Future research could explore:
Sequential MCR-Cross Coupling: this compound could be used in a cross-coupling reaction to introduce a functional group that can then participate in an MCR. Alternatively, the pyrimidine itself could be one of the components in an MCR, with the remaining halogen atoms serving as handles for further diversification through post-MCR modifications. This build/couple/pair strategy allows for the rapid construction of diverse molecular scaffolds. nih.gov
Novel MCRs: Designing new MCRs that specifically utilize di- or polyhalogenated heterocycles like this compound as a key component could lead to the discovery of novel chemical scaffolds. For example, MCRs that form fused ring systems, such as pyrido[2,3-d]pyrimidines, could be developed using this starting material. nih.gov
Scaffold-Oriented Synthesis: By strategically designing MCRs involving this compound, it is possible to generate libraries of compounds based on a common core structure but with diverse appendages. whiterose.ac.uk This is particularly valuable in drug discovery for exploring structure-activity relationships.
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly important in modern organic synthesis. chiralpedia.com Future research on this compound should prioritize the development of more environmentally benign synthetic methods.
Key areas for development include:
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, deep eutectic solvents (DES), or organic carbonates can significantly reduce the environmental impact of synthetic processes. beilstein-journals.orgechemi.com For example, the synthesis of functionalized pyrimidines has been successfully carried out in a DES composed of choline (B1196258) chloride and glycerol. beilstein-journals.org
Energy Efficiency: The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com Exploring these technologies for the synthesis and functionalization of this compound could lead to more efficient processes.
Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. MCRs are inherently atom-economical. beilstein-journals.org Developing catalytic cycles that minimize waste generation is also crucial.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild conditions. mdpi.com For instance, DHAP-dependent aldolases have been used to synthesize chiral acyclic pyrimidine nucleoside analogues. mdpi.com Exploring enzymatic methods for the synthesis or functionalization of this compound derivatives represents a promising green approach.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the reactivity of molecules, thereby guiding experimental design and accelerating the discovery of new reactions.
Future directions in this area for this compound include:
Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of the C-I and C-Cl bonds in this compound towards different reagents and catalytic systems. This can help in designing highly regioselective transformations. DFT has been used to predict bond dissociation energies of C-Cl bonds in polychlorinated pyrimidines to guide regioselective amination. researchgate.net
Mechanism Elucidation: Computational studies can elucidate the detailed mechanisms of catalytic cycles involved in the functionalization of this compound. This understanding can lead to the rational design of more efficient catalysts and the optimization of reaction conditions. For example, theoretical investigations have been conducted on the mechanisms of multicomponent reactions that form pyrido[2,3-d]pyrimidines. nih.gov
Virtual Screening of Catalysts and Ligands: Computational methods can be used to screen virtual libraries of ligands for transition metal catalysts to identify those that are most likely to promote a desired transformation with high efficiency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound with potential biological activity, QSAR models can be developed to correlate structural features with biological activity, aiding in the design of more potent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
